molecular formula C11H12N2O2S2 B2425033 Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1797985-05-7

Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2425033
CAS No.: 1797985-05-7
M. Wt: 268.35
InChI Key: VOYCUYHAYNGFJN-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide or formic acid . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acidic or basic hydrolysis, alcohols for transesterification

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding alcohols or amines

    Substitution: Carboxylic acids, different esters

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interaction with biological targets .

Biological Activity

Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1797985-05-7) is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and possible therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_{2}O2_{2}S2_{2}
Molecular Weight268.4 g/mol
StructureChemical Structure

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives for their in vitro antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis, and M. avium. The results indicated that these compounds possess notable antibacterial activity, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

In a comparative study, several thieno[2,3-d]pyrimidine derivatives were synthesized and tested. Among them, compounds with specific substitutions at the 3-position of the thienopyrimidine ring demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values ranging from 0.1 to 1 µg/mL, indicating their potential as effective antimicrobial agents .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using hemolytic assays. These tests revealed that the compound exhibited low toxicity levels, with minimal hemolytic concentrations (MHCs) above 200 µmol/L. This suggests a favorable safety profile for further development in medicinal chemistry .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to its structural characteristics. Compounds within this chemical class have shown significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Emerging studies suggest that thieno[2,3-d]pyrimidine derivatives may also possess anti-inflammatory properties. For instance, certain related compounds have demonstrated inhibition of pro-inflammatory cytokines and reduced edema in animal models, positioning them as candidates for treating inflammatory diseases .

Properties

IUPAC Name

ethyl 5-methyl-4-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-6(2)7-9(16-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCUYHAYNGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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